

# Spectroscopic Data for C<sub>12</sub>H<sub>11</sub>BrN<sub>2</sub>: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N*-[(2-bromophenyl)methyl]pyridin-3-amine  
Cat. No.: B15274803

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This guide provides a comprehensive overview of the spectroscopic characterization of heterocyclic compounds with the molecular formula C<sub>12</sub>H<sub>11</sub>BrN<sub>2</sub>. For the purpose of this technical paper, we will focus on a representative isomer, 2-bromo-4-phenyl-1H-imidazole, to illustrate the application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles and methodologies discussed herein are broadly applicable to researchers, scientists, and professionals in the field of drug development and materials science who work with similar bioactive heterocyclic compounds.<sup>[1]</sup><sup>[2]</sup>

## The Structural Significance of Phenylimidazoles

Phenylimidazole derivatives are a class of heterocyclic compounds that form the structural core of many biologically active molecules. Their versatile nature allows them to interact with a wide range of biological targets, leading to applications as antifungal, antibacterial, and anticancer agents.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily  $^1\text{H}$  and  $^{13}\text{C}$ , we can map out the connectivity and chemical environment of each atom within the molecule.

## Predicted NMR Data for 2-bromo-4-phenyl-1H-imidazole

$^1\text{H}$ NMR	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Imidazole-H	~7.20	s	1H	H5
Phenyl-H	~7.70-7.80	m	2H	Ortho-H
Phenyl-H	~7.30-7.45	m	3H	Meta- & Para-H
N-H	~12.5	br s	1H	Imidazole N-H

$^{13}\text{C}$ NMR	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
Imidazole-C	~120	C2 (C-Br)
Imidazole-C	~140	C4 (C-Ph)
Imidazole-C	~115	C5
Phenyl-C	~130	C-ipso
Phenyl-C	~128-129	C-ortho, C-meta
Phenyl-C	~127	C-para

## Interpreting the NMR Spectra

- $^1\text{H}$  NMR: The proton spectrum is expected to show a singlet for the lone proton on the imidazole ring (H5). The phenyl protons will appear as multiplets in the aromatic region. The

broad singlet at a downfield chemical shift is characteristic of the acidic N-H proton of the imidazole ring.

- $^{13}\text{C}$  NMR: The carbon spectrum will display distinct signals for each unique carbon atom. The carbon atom attached to the bromine (C2) is expected to be shifted to a lower field compared to an unsubstituted imidazole. The phenyl carbons will have characteristic shifts in the aromatic region.

## Experimental Protocol: NMR Sample Preparation and Acquisition

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for small organic molecules.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

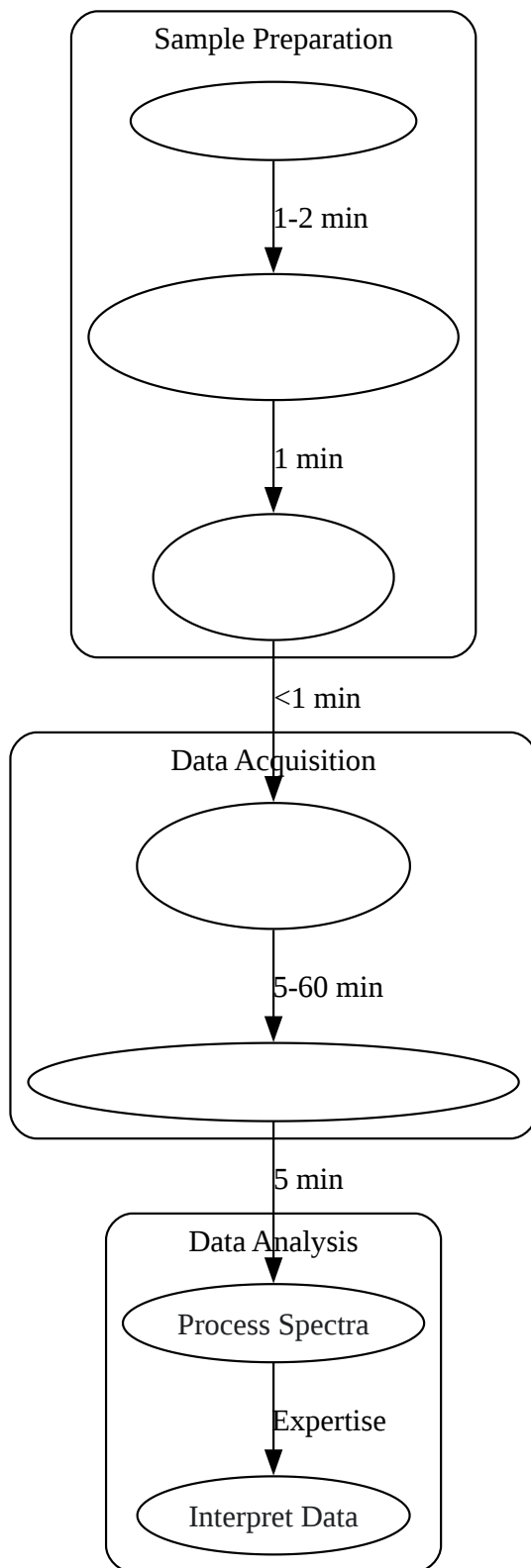
Materials:

- 5-25 mg of the  $\text{C}_{12}\text{H}_{11}\text{BrN}_2$  compound
- 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ )
- 5 mm NMR tube
- Pasteur pipette with a cotton wool plug
- Vortex mixer

Procedure:

- Weigh 5-25 mg of the solid sample and place it in a small vial.
- Add 0.6-0.7 mL of the deuterated solvent to the vial.
- Vortex the mixture until the sample is completely dissolved.
- If any particulate matter is present, filter the solution through a Pasteur pipette with a cotton wool plug directly into the NMR tube.
- Carefully place the NMR tube in the spectrometer's autosampler or manual insertion port.

- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.



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## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic wavenumbers.

### Predicted IR Data for 2-bromo-4-phenyl-1H-imidazole

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H stretch	3100-3300	Medium, Broad
Aromatic C-H stretch	3000-3100	Medium
C=C and C=N stretch	1500-1600	Medium to Strong
C-N stretch	1250-1350	Medium
C-Br stretch	500-600	Medium

### Interpreting the IR Spectrum

The IR spectrum of 2-bromo-4-phenyl-1H-imidazole is expected to show a broad absorption band in the region of 3100-3300 cm<sup>-1</sup>, which is characteristic of the N-H stretching vibration of the imidazole ring. The aromatic C-H stretching vibrations will appear just above 3000 cm<sup>-1</sup>. The region between 1500 and 1600 cm<sup>-1</sup> will contain absorptions due to the C=C and C=N stretching vibrations of the aromatic and imidazole rings. The C-Br stretch is expected at lower wavenumbers.

### Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

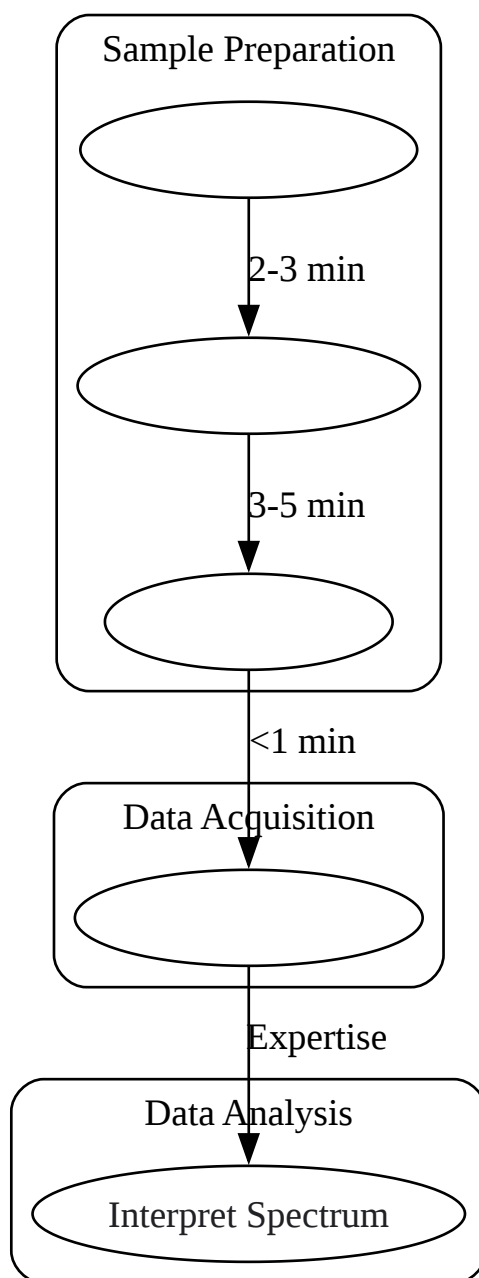
For solid samples, the KBr pellet technique is a common and effective method for obtaining high-quality IR spectra.<sup>[1][11][12][13][14]</sup>

**Materials:**

- 1-2 mg of the C<sub>12</sub>H<sub>11</sub>BrN<sub>2</sub> compound
- 100-200 mg of dry potassium bromide (KBr) powder
- Agate mortar and pestle
- Pellet die and hydraulic press

**Procedure:**

- Thoroughly grind 1-2 mg of the solid sample in an agate mortar.
- Add 100-200 mg of dry KBr powder to the mortar and mix intimately with the sample by grinding.
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.



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## Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides information about the molecular weight and elemental

composition of a compound. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Predicted Mass Spectrum Data for 2-bromo-4-phenyl-1H-imidazole

Ion	Predicted m/z	Relative Abundance	Identity
[M] <sup>+</sup>	250/252	High	Molecular ion (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes)
[M-Br] <sup>+</sup>	171	Moderate	Loss of Bromine
[C <sub>6</sub> H <sub>5</sub> CN] <sup>+</sup>	103	Moderate	Phenyl nitrile fragment
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	High	Phenyl fragment

## Interpreting the Mass Spectrum

The mass spectrum of 2-bromo-4-phenyl-1H-imidazole will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion at m/z 250 and 252. Fragmentation of the molecular ion is expected, with common losses including the bromine atom and fragmentation of the imidazole and phenyl rings.

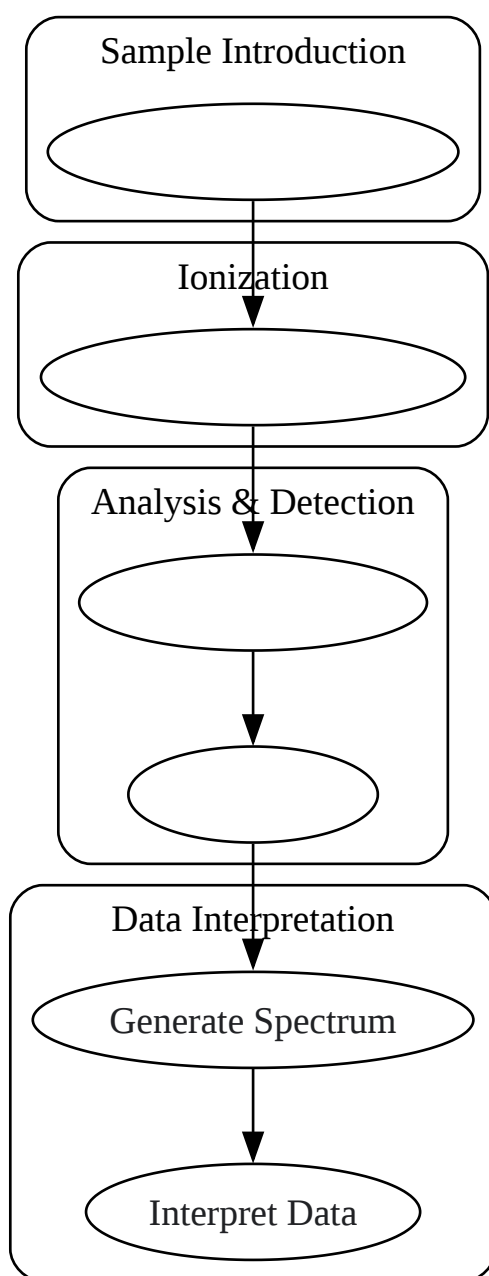
## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for the analysis of volatile and thermally stable organic compounds.[\[15\]](#)[\[16\]](#)

Procedure:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in the ion source.

- The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
- The detector records the abundance of each ion, generating a mass spectrum.



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## Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of organic compounds like C<sub>12</sub>H<sub>11</sub>BrN<sub>2</sub>. Each technique offers unique and complementary information, allowing for the unambiguous determination of the molecular structure. The protocols and interpretation guidelines presented in this technical paper serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

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- To cite this document: BenchChem. [Spectroscopic Data for C<sub>12</sub>H<sub>11</sub>BrN<sub>2</sub>: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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